Oral Docarpamine Achieves Free Dopamine Plasma Concentrations Exceeding Clinical IV Dopamine Infusion
Docarpamine (TA-870) achieves free dopamine plasma concentrations after oral administration that exceed those produced by standard clinical-dose intravenous dopamine infusion. In a human disposition study, the Cmax of free dopamine after a single oral dose of 750 mg docarpamine was 63 ng/mL, compared to only 8 ng/mL after IV infusion of 1 μg/kg/min dopamine. At the higher oral dose of 1500 mg, Cmax reached 127 ng/mL versus 31 ng/mL after 3 μg/kg/min IV infusion [1]. This pharmacokinetic superiority enables the replacement of continuous IV infusion with intermittent oral dosing.
| Evidence Dimension | Maximum plasma concentration (Cmax) of free dopamine |
|---|---|
| Target Compound Data | Oral docarpamine 750 mg: 63 ng/mL; 1500 mg: 127 ng/mL |
| Comparator Or Baseline | IV dopamine 1 μg/kg/min: 8 ng/mL; 3 μg/kg/min: 31 ng/mL |
| Quantified Difference | Docarpamine Cmax exceeds IV dopamine by ~7.9-fold at 750 mg and ~4.1-fold at 1500 mg |
| Conditions | Human plasma; HPLC measurement |
Why This Matters
This demonstrates that oral docarpamine can achieve and exceed therapeutic dopamine levels produced by IV infusion, supporting its use as an oral alternative in studies or clinical settings where IV administration is impractical.
- [1] Disposition of a new orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine (TA-870) in humans. Abstract available via ScienceDirect. View Source
